molecular formula C12H14BrN3O B1444329 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine CAS No. 705262-45-9

4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine

Número de catálogo: B1444329
Número CAS: 705262-45-9
Peso molecular: 296.16 g/mol
Clave InChI: KADJTHAKUYKAIJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine is a heterocyclic compound that features a brominated imidazo[1,2-a]pyridine core linked to a morpholine ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) for bromination .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C6 position of the imidazo[1,2-a]pyridine ring undergoes nucleophilic substitution under specific conditions. For example:

Reaction TypeConditionsYieldProductSource
Amine substitutionMorpholine, tert-butyl alcohol, 155°C, 3h93%4-(6-Morpholinylimidazo[1,2-a]pyridin-3-yl)morpholine
Thiol substitutionp-Methoxybenzylthiol, K₂CO₃, DMF, −45°C63%Thioether derivatives

Key features:

  • Electron-deficient aromatic systems enable SNAr with amines, thiols, and alkoxides .

  • Polar aprotic solvents (e.g., DMF) enhance reactivity .

Cross-Coupling Reactions

The C3 and C6 positions participate in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Boronic AcidCatalystConditionsYieldProductSource
3,4-DimethoxyphenylXPhos Pd G3, Cs₂CO₃Dioxane/H₂O, 80°C89%Biaryl-imidazo[1,2-a]pyridine

Mechanistic notes:

  • Bromine at C6 serves as a leaving group for coupling with aryl/heteroaryl boronic acids.

  • Electron-rich boronic acids enhance reaction rates.

BCl₃-Mediated Functionalization

Boron trichloride facilitates C–N bond formation at the C3-methyl position:

NucleophileConditionsYieldProductSource
PiperidineBCl₃ (1.4 equiv), DCM, 0°C to rt80%4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)piperidine
AnilineBCl₃ (1.4 equiv), DCM, 0°C to rt86%N-Phenylamine derivative

Proposed mechanism:

  • BCl₃ coordinates to the imidazo[1,2-a]pyridine nitrogen, forming a reactive intermediate.

  • Nucleophilic attack occurs at the activated methylene group .

Oxidation and Reduction

The morpholine-linked methyl group and imidazo[1,2-a]pyridine core undergo redox transformations:

Reaction TypeReagentsProductNotesSource
OxidationH₂O₂, FeCl₃Morpholine N-oxideSelective N-oxidation
ReductionNaBH₄, MeOHDihydroimidazo[1,2-a]pyridineCore saturation

Mechanistic Insights

  • Radical pathways are excluded in bromination reactions, as TEMPO (radical scavenger) does not suppress product formation .

  • Iminium ion intermediates form during Lewis acid-catalyzed alkylation, as confirmed by ESI-HRMS .

Functional Group Compatibility

The compound tolerates:

  • Electron-withdrawing groups (e.g., CF₃, CN) at C2 .

  • Halogens (Cl, Br) on the pyridine ring .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study :
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound demonstrated significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range. The study identified that the presence of the bromine atom enhances the compound's interaction with target proteins involved in tumor growth regulation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro studies have shown that it possesses activity against a range of bacterial strains, including resistant strains. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[1,2-a]pyridine moiety can enhance antimicrobial efficacy.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Neuropharmacological Effects

Recent studies have explored the neuropharmacological potential of this compound. It has been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.

Case Study :
In a preclinical trial published in Neuropharmacology, researchers found that administration of this compound led to significant improvements in behavioral models of depression in rodents. The results indicated an increase in serotonin levels, which correlated with enhanced mood-related behaviors.

Polymer Synthesis

The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to act as a cross-linking agent has been utilized in developing advanced materials with tailored mechanical properties.

Data Table: Polymer Properties

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Polyurethane50300
Epoxy Resin7010

Mecanismo De Acción

The mechanism of action of 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparación Con Compuestos Similares

    Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Morpholine Derivatives: Compounds featuring the morpholine ring linked to various other functional groups.

Uniqueness: 4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine is unique due to the combination of the brominated imidazo[1,2-a]pyridine core and the morpholine ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Actividad Biológica

4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄BrN₃O, with a molecular weight of 284.16 g/mol. The compound features a morpholine ring attached to a bromoimidazopyridine moiety, which is significant for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of imidazo[1,2-a]pyridine have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells .
  • Antiviral Properties : Some derivatives have been reported to possess antiviral activity against influenza viruses. This suggests that this compound may also inhibit viral replication through similar mechanisms .
  • Antimicrobial Effects : The compound has shown potential as an antibacterial agent against gram-positive bacteria. Its effectiveness can be attributed to structural features that enhance binding to bacterial targets .

The biological activity of this compound can be attributed to its interaction with key biological targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced cell proliferation in cancerous tissues .
  • Disruption of Viral Replication : By targeting viral enzymes or receptors, such compounds may hinder the ability of viruses to replicate within host cells .
  • Antibacterial Mechanisms : The mechanism may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways, leading to bacterial cell death .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • A study demonstrated that an imidazopyridine derivative exhibited an IC₅₀ value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent anticancer effects .
  • Another investigation reported that a structurally similar compound showed a significant reduction in viral load in a mouse model infected with influenza A virus, highlighting its potential as an antiviral agent .

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
AnticancerIC₅₀ = 0.126 µM (MDA-MB-231)
AntiviralSignificant reduction in viral load
AntimicrobialEffective against gram-positive bacteria

Propiedades

IUPAC Name

4-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c13-10-1-2-12-14-7-11(16(12)8-10)9-15-3-5-17-6-4-15/h1-2,7-8H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADJTHAKUYKAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C3N2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reflux a solution of 6-bromo-imidazo[1,2-a]pyridine-3-carbaldehyde (J. Med. Chem. 1970, 13(6), 1048-51; 0.45 g, 1.99 mmol), morpholine (1.7 g, 19.9 mmol), and acetic acid (0.12 mL, 1.99 mmol) in toluene (200 mL) for 3 h. Concentrate to dryness and re-dissolve in methanol (100 mL). Add sodium borohydride (0.226 g, 5.99 mmol) in portions and stir for 30 min. Concentrate to ˜25 mL, dilute with saturated aqueous sodium bicarbonate, extract into ethyl acetate, combine and concentrate. Flash chromatography gives the titled compound (0.25 g, 42%). MS ES+ m/e 295.8, 297.8 (M+1). 1H NMR (400 MHz, DMSO-d6) δ 8.69 (s, 1H), 7.54 (d, J=10 Hz, 1H), 7.51 (s, 1H), 7.35 (d, J=10 Hz, 1H), 3.81 (s, 2H), 3.52 (t, J=4 Hz, 1H), 2.35 (t,J=4 Hz, 4H).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.226 g
Type
reactant
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.